Methyl Methanethiosulfonate-d3
Description
Structure
3D Structure
Properties
CAS No. |
55800-37-8 |
|---|---|
Molecular Formula |
C2H6O2S2 |
Molecular Weight |
129.22 g/mol |
IUPAC Name |
trideuterio(methylsulfonylsulfanyl)methane |
InChI |
InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3/i1D3 |
InChI Key |
XYONNSVDNIRXKZ-FIBGUPNXSA-N |
SMILES |
CSS(=O)(=O)C |
Isomeric SMILES |
[2H]C([2H])([2H])SS(=O)(=O)C |
Canonical SMILES |
CSS(=O)(=O)C |
Synonyms |
Methanesulfonothioic Acid S-(Methyl-d3) Ester; Thiomethanesulfonic Acid S-(Methyl-d3) Ester; MMTS-d3; NSC 21545-d3; S-(Methyl-d3) Methanesulfonothioate; S-(Methyl-d3) Methanethiosulfonate; |
Origin of Product |
United States |
Mechanistic Investigations Utilizing Methyl Methanethiosulfonate D3
Probing Sulfhydryl Group Reactivity and Kinetics in Biological Systems
MMTS-d3 is employed to investigate the accessibility and reactivity of sulfhydryl (-SH) groups within proteins and other biomolecules. pharmaffiliates.com This reagent delivers a small, uncharged methylthio group (S-CD3) to accessible cysteine residues under mild conditions. nih.gov The kinetics of this reaction can provide insights into the local microenvironment of the cysteine, including its solvent accessibility and the influence of the protein's folded state. mdpi.com The rate of modification can be monitored over time, allowing for a quantitative analysis of cysteine reactivity, which is influenced by factors such as steric hindrance and the nucleophilicity of the thiol group. mdpi.comresearchgate.net
Formation and Reversibility of Methylthio Mixed Disulfides
The reaction of MMTS-d3 with a protein thiol group results in the formation of a methylthio mixed disulfide (-S-S-CD3). researchgate.net This reaction is highly specific for sulfhydryl groups and proceeds rapidly under physiological conditions. researchgate.net A key advantage of this modification is its reversibility. nih.govresearchgate.net Unlike alkylating agents such as N-ethylmaleimide which form a permanent covalent bond, the disulfide bond created by MMTS-d3 can be readily cleaved. researchgate.netresearchgate.net The original, unmodified sulfhydryl group can be regenerated by treating the protein with reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. researchgate.netsci-hub.se This reversible nature is crucial for studies where temporary blocking of a thiol group is required to investigate its functional role. sci-hub.se
Stoichiometric Modification of Cysteine Residues
MMTS-d3 allows for the controlled, stoichiometric modification of cysteine residues. By carefully controlling the concentration of the reagent and reaction time, researchers can achieve specific levels of modification, from partial to complete labeling of accessible thiols. researchgate.net In mass spectrometry-based proteomics, this precise modification is used to protect cysteine residues from re-forming disulfide bonds after they have been reduced, ensuring accurate protein sequencing and analysis. researchgate.net However, it is noted that at higher concentrations, MMTS can potentially lead to the formation of additional intramolecular or intermolecular protein disulfide bonds, a factor that must be considered during experimental design. researchgate.netnih.gov
Elucidation of Enzyme Active Site Dynamics and Regulatory Mechanisms
The specific and reversible modification of cysteine residues by MMTS-d3 makes it an excellent tool for studying enzyme function. Since nucleophilic cysteine thiolates are frequently found in the active sites of many enzymes, MMTS-d3 can be used as a probe to understand their catalytic and regulatory roles. nih.govsci-hub.senih.gov
Inhibition and Activation Studies of Thiol Enzymes
MMTS-d3 is widely used as a reversible inhibitor of enzymes that rely on a cysteine residue for their catalytic activity. researchgate.netsci-hub.se By modifying the active site thiol, the enzyme's function is temporarily blocked. This inhibition can then be reversed by the addition of a reducing agent, restoring enzymatic activity. sci-hub.se This "on-off" switching capability allows researchers to confirm that the activity is dependent on the specific cysteine residue. Studies on various enzymes, including oxidoreductases and cysteine proteases, have utilized this approach to probe the role of active site thiols. nih.govsci-hub.se For instance, the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is reversibly inhibited by MMTS, which modifies functional cysteines in its active site. nih.gov
The following table details the effects of MMTS on various human erythrocyte enzymes, categorized by their degree of inhibition.
| Category | Enzyme | Percent Inhibition by MMTS |
| I (Complete Inhibition) | Glyceraldehyde-phosphate dehydrogenase | 100% |
| Phosphoglycerate kinase | 100% | |
| Pyruvate kinase | 100% | |
| II (Major Inhibition) | Lactate dehydrogenase | 95% |
| Enolase | 90% | |
| Adenylate kinase | 90% | |
| III (Partial Inhibition) | Glucose-6-phosphate dehydrogenase | 40% |
| Hexokinase | 30% | |
| IV (No Inhibition) | 6-Phosphogluconate dehydrogenase | 0% |
| Glutathione reductase | 0% | |
| Triosephosphate isomerase | 0% | |
| Data sourced from studies on human erythrocyte enzymes. nih.gov |
Protection of Redox-Sensitive Thiol Groups
In addition to inhibiting enzymes, MMTS-d3 can be used to protect redox-sensitive thiol groups from oxidation. nih.gov Some proteins have cysteine residues that are not involved in catalysis but are susceptible to oxidation, which can lead to irreversible damage or altered function. By modifying these thiols with MMTS-d3, they are shielded from oxidative stress. nih.govresearchgate.net This protection can be removed later with reducing agents if needed. nih.gov For example, MMTS modification can protect the redox-sensitive thiol group of the Ca2+-sensor protein recoverin from oxidation without impacting its primary function. nih.govsci-hub.se Similarly, it has been used to protect the active site of the cysteine protease triticain-α from irreversible oxidation during lengthy purification procedures. researchgate.net
Conformational Analysis of Biomolecules via Site-Specific Labeling
MMTS-d3 serves as a valuable reagent for probing the structure and conformational dynamics of biomolecules. The reactivity of a cysteine residue is highly dependent on its local environment and accessibility, which is dictated by the protein's three-dimensional structure. mdpi.comnih.gov By introducing cysteine mutations at specific sites (a technique known as substituted cysteine accessibility method or SCAM) and then labeling with MMTS-d3, researchers can map the accessibility of different regions of a protein. nih.gov Changes in the labeling pattern upon ligand binding or other functional triggers can reveal conformational changes associated with protein activation or regulation. nih.gov The use of the deuterated form, MMTS-d3, is particularly advantageous in these studies as the resulting mass shift can be precisely quantified by mass spectrometry to measure the extent of labeling at specific sites. pharmaffiliates.com
Studying Protein Structural Transitions and Perturbations
MMTS-d3 is employed to probe the structure and conformational dynamics of proteins by leveraging the reactivity of cysteine thiol groups. The reaction of MMTS-d3 with a cysteine residue results in the formation of a mixed disulfide bond, effectively capping the thiol with a deuterated methylthio (-S-S-CD₃) group. This modification can be monitored using biophysical methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to gain insights into protein structural changes. researchgate.net
The deuterium (B1214612) label serves as a "heavy" isotope tag. In mass spectrometry, the 3-dalton mass shift of the labeled peptide fragment allows for unambiguous identification and quantification of modified cysteines. nih.govnih.govnih.gov This approach is particularly useful in differential labeling experiments, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), where changes in the solvent accessibility of different protein regions are mapped. nih.govnih.gov By exposing a protein to MMTS-d3 under two different conditions (e.g., before and after ligand binding), researchers can quantify the change in cysteine accessibility, which reflects localized structural perturbations. Regions that show a change in labeling are implicated in the protein's functional conformational change.
Furthermore, the introduction of the -S-S-CD₃ group can be used to study the stability of local protein structure. While MMTS is known to be a reversible cysteine-blocking reagent, its application can sometimes induce the formation of additional intramolecular or intermolecular disulfide bonds, providing information about the proximity of other cysteine residues in the protein's folded state. researchgate.net
Investigating Ion Channel Gating Motions and Protein Accessibility (Substituted-Cysteine-Accessibility Method)
A prominent application of MMTS-d3 is in the Substituted-Cysteine-Accessibility Method (SCAM), a powerful technique to map the structure of channel pores and crevices within membrane proteins like ion channels. nih.govttuhsc.eduresearchgate.net This method also elucidates the conformational changes that occur during functional processes, such as ion channel gating. ttuhsc.edu
The SCAM protocol involves several key steps:
Site-Directed Mutagenesis: Native cysteine residues that are not critical for structure or function are often removed. Then, a series of mutants is created, with a single cysteine residue introduced at a specific position in a region of interest (e.g., the lining of an ion channel pore).
Modification Reaction: Each mutant protein is exposed to a methanethiosulfonate (B1239399) (MTS) reagent, such as MMTS-d3.
Functional Analysis: The effect of the covalent modification on the protein's function (e.g., ion conductance) is measured. If the reagent alters function, it implies that the introduced cysteine was accessible to the reagent.
By performing this experiment under different functional states (e.g., channel open vs. channel closed), researchers can determine how the accessibility of each residue changes. ttuhsc.edu The use of MMTS-d3 provides a distinct advantage in the analytical phase. The covalent attachment of the deuterated methylthio group allows for subsequent biochemical verification via mass spectrometry to confirm the exact site and extent of modification, adding a layer of certainty to the functional data. The small size of the methylthio group allows it to probe narrow crevices within the protein structure.
| Technique | Application with MMTS-d3 | Information Yielded |
| Mass Spectrometry (MS) | Detection of the +3-dalton mass shift in peptide fragments after enzymatic digestion. | Unambiguous identification and quantification of cysteine modification, mapping of accessible residues. nih.gov |
| Substituted-Cysteine-Accessibility Method (SCAM) | Covalent labeling of engineered cysteines in different functional states of a protein (e.g., ion channel). | Determination of solvent-accessible surfaces, mapping of channel linings, and identification of residues involved in conformational changes like gating. nih.govresearchgate.netresearchgate.net |
| Hydrogen-Deuterium Exchange (HDX) | As a complementary tool to map conformational dynamics by probing cysteine availability. | Insights into regions of a protein that undergo structural perturbations upon ligand binding or other functional triggers. nih.govnih.gov |
Applications in Advanced Spectroscopic and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of a deuterated methyl group via MMTS-d3 labeling is particularly advantageous for NMR spectroscopy, a technique capable of providing atomic-resolution information on protein structure and dynamics in solution and solid states. sigmaaldrich.com The unique properties of the -CD3 group help to overcome challenges associated with studying large and complex biological systems.
One of the most significant applications of MMTS-d3 is in Methyl-TROSY NMR experiments, a technique essential for studying high-molecular-weight proteins and protein complexes, which can approach sizes of 1 MDa. nih.govnih.gov In large proteins (>100 kDa), NMR signals typically broaden and disappear due to rapid transverse relaxation. nih.govnmr-bio.com
Methyl-TROSY leverages the favorable relaxation properties of methyl groups to counteract these effects, resulting in sharper and more intense signals. utoronto.cabohrium.com By labeling cysteine residues with MMTS-d3, researchers can introduce isolated ¹³C-¹H₃ (or in this case, ¹³C-²H₃) spin systems into specific, often functionally important, regions of a large protein that might otherwise lack native methyl probes. nih.govnih.gov The use of deuterated methyl groups is critical as high levels of deuteration maximize the TROSY effect, significantly enhancing spectral quality for structural and dynamic studies. utoronto.ca
This approach has been successfully applied to investigate challenging systems such as the 70 kDa NADPH-cytochrome P450 oxidoreductase (POR) and its 240 kDa complex within a lipid nanodisc. nih.gov Labeling with ¹³C-MMTS allowed researchers to overcome signal broadening and paramagnetic relaxation, enabling the monitoring of conformational changes related to the protein's function without the need for perdeuteration. nih.gov
Table 1: Examples of Large Protein Systems Studied Using Methyl-TROSY with MMTS Labeling
| Protein System | Molecular Weight | Biological Question Addressed | Reference |
| Thermoplasma acidophilum Proteasome | ~700 kDa | Conformational heterogeneity and dynamics of gating residues. | nih.gov |
| E. coli ClpP Protease | ~305 kDa | Multiple conformations of N-terminal gating residues and changes upon gate opening. bohrium.comnih.gov | nih.gov |
| NADPH-cytochrome P450 Oxidoreductase (POR) | 70 kDa (soluble), 240 kDa (in nanodisc) | Redox-dependent conformational changes and function in a membrane environment. | nih.gov |
Paramagnetic Relaxation Enhancement (PRE) is an NMR technique that provides long-range distance information (up to ~35 Å) between a paramagnetic center and a nuclear spin. nih.govnih.gov This is achieved by introducing a paramagnetic tag, often a nitroxide spin label or a chelated metal ion, into the protein. nih.govau.dk The unpaired electron of the tag induces significant relaxation rate increases for nearby nuclei, an effect that is dependent on the inverse sixth power of the distance (
MMTS-d3 can be used in concert with PRE experiments. Cysteine residues, introduced via site-directed mutagenesis at specific surface locations, can be modified with a paramagnetic tag. nih.gov Concurrently, other cysteine residues or native methyl groups can be labeled with MMTS-d3. The deuterated methyl group serves as a probe, and the attenuation of its NMR signal provides distance information relative to the paramagnetic center. This strategy is valuable for mapping tertiary and quaternary protein structures, detecting transient protein-protein interactions, and characterizing sparsely populated conformational states that are difficult to observe with other methods. nih.govnih.gov
The substitution of protons with deuterium (B1214612) in the methyl group introduced by MMTS-d3 has distinct effects on NMR parameters. Deuterium has a different magnetic moment and a spin of 1, compared to a proton's spin of 1/2. washington.edu This substitution can lead to small but measurable changes in the chemical shifts of the attached ¹³C nucleus and other nearby nuclei, known as deuterium isotope effects. rsc.orgresearchgate.net
These isotope effects arise from subtle changes in vibrational energy levels and bond lengths, with the C-D bond being slightly shorter than the C-H bond. While often small, these shifts can provide information about the local environment and molecular structure. rsc.org More significantly, the relaxation properties of a deuterated methyl group are markedly different from a protonated one. The presence of deuterium alters the dipolar relaxation networks, which is the very basis for the success of Methyl-TROSY in large proteins. nih.gov Studying these relaxation differences allows for a more detailed characterization of the motional properties of the labeled side chain. nih.govnih.gov
MMTS-d3 labeled methyl groups are excellent probes for monitoring a wide range of dynamic processes in proteins, from fast (picosecond-nanosecond) side-chain rotations to slower (microsecond-millisecond) conformational changes. nih.govnih.gov NMR relaxation experiments, such as the measurement of spin-lattice (R₁) and spin-spin (R₂) relaxation rates, provide quantitative information about the amplitude and timescale of these motions. researchgate.netnih.gov
The chemical environment of a methyl group is highly sensitive to the protein's conformation. Therefore, events such as ligand binding, allosteric regulation, or shifts in a conformational equilibrium will often result in changes to the chemical shift of the MMTS-d3 probe. nih.govnih.gov These chemical shift perturbations (CSPs) can be used to map binding sites and allosteric networks.
For example, a study on the E. coli ClpP protease used ¹³C-MMTS to label N-terminal residues, revealing the existence of multiple conformations in the apo state that converged into a single conformation upon gate opening, demonstrating the power of this probe to report on functional conformational changes. nih.gov
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of proteins that are not amenable to solution NMR or X-ray crystallography, such as large protein complexes, amyloid fibrils, and integral membrane proteins in their native-like lipid environments. nih.govnih.gov
Similar to its use in solution, MMTS-d3 labeling can be employed in ssNMR to introduce specific probes into these complex systems. nih.gov In ssNMR, spectral simplification through isotopic labeling is often crucial to resolve spectral crowding. nih.govresearchgate.net Introducing a deuterated methyl group at a specific cysteine site provides a sensitive reporter on the local structure and dynamics within a membrane protein or a large, immobile complex. researchgate.net This approach, combined with techniques like magic angle spinning (MAS), helps to overcome the challenges posed by broad spectral lines in solid samples, enabling the study of protein topology, orientation in membranes, and interactions with lipids or other binding partners. nih.govnih.gov
Mass Spectrometry (MS)
In the field of proteomics, mass spectrometry is a cornerstone technique for protein identification, quantification, and characterization of post-translational modifications. nih.gov Chemical labeling of specific amino acid residues is a common strategy to facilitate MS analysis. researchgate.net
Methyl Methanethiosulfonate-d3 serves as a specific covalent modification agent for cysteine residues. researchgate.net The reaction of MMTS-d3 with a cysteine thiol group results in S-methylation, adding a -S-CD₃ moiety. This modification introduces a specific mass shift that can be readily detected by MS. The primary application is to identify accessible cysteine residues within a protein, providing insights into protein structure, folding, and redox state. researchgate.netmdpi.com
The use of the deuterated form (MMTS-d3) offers a distinct advantage over its non-deuterated counterpart (MMTS). The mass shift caused by MMTS-d3 is +51.01 Da (S-CD₃), which is different from the +48.98 Da shift from MMTS (S-CH₃). This unique mass signature helps to distinguish the label from other potential modifications or contaminants in the complex spectra generated during proteomic analyses, thereby improving the accuracy of identification. researchgate.netnih.gov This method is particularly useful in differential labeling strategies (e.g., stable isotope labeling with amino acids in cell culture, SILAC) where different isotopic forms of a reagent are used to quantify changes in cysteine accessibility between different sample states.
Complementary Biophysical Characterization
Fluorimetric Assays for Hydrophobic Exposure and Structural Changes
Fluorimetric assays are powerful methods for monitoring conformational changes in proteins, particularly alterations in the exposure of hydrophobic residues to the solvent. The fluorescent probe 8-Anilinonaphthalene-1-sulfonic acid (ANS) is commonly employed for this purpose. ANS exhibits weak fluorescence in aqueous environments but fluoresces intensely upon binding to hydrophobic patches on the surface of proteins. This property makes it an excellent indicator of structural perturbations that expose previously buried hydrophobic regions.
Studies utilizing S-Methyl Methanethiosulfonate (B1239399) (MMTS) have demonstrated its utility in inducing and probing such structural changes. nih.gov When MMTS reacts with cysteine residues in proteins, it can trigger conformational rearrangements that lead to an increased exposure of hydrophobic surfaces. This increased hydrophobicity can be quantified by monitoring the enhancement of ANS fluorescence.
For instance, research on the cysteine protease papain has shown that treatment with MMTS leads to a significant, dose-dependent increase in ANS fluorescence, with observations of up to a two-fold increase. nih.govresearchgate.netresearchgate.net This indicates that the covalent modification of the active site cysteine by MMTS induces structural changes that expose hydrophobic residues to the solvent. nih.gov These findings are significant as they provide insights into the relationship between covalent modification and protein unfolding or aggregation. researchgate.netnih.gov
Table 1: Effect of S-Methyl Methanethiosulfonate (MMTS) on the Fluorescence of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Bound to Papain
| Molar Excess of MMTS to Papain | Fold Increase in ANS Fluorescence | Interpretation |
| Control (No MMTS) | 1.0 | Baseline hydrophobic exposure of the native protein. |
| Low Molar Excess | 1.4 | Initial structural perturbation and exposure of hydrophobic patches. nih.gov |
| High Molar Excess | 2.0 | Significant unfolding and increased exposure of the hydrophobic core. nih.govresearchgate.netresearchgate.net |
This table is generated based on data reported in literature for S-Methyl Methanethiosulfonate and is expected to be comparable for this compound.
High-Resolution Infrared Spectroscopy for Secondary Structure Analysis
High-resolution infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a well-established technique for the quantitative analysis of protein secondary structure. The amide I band of the protein backbone (primarily C=O stretching vibrations) is particularly sensitive to the secondary structure, with different structural elements (α-helices, β-sheets, turns, and unordered structures) absorbing at distinct frequencies.
The application of MMTS in conjunction with high-resolution IR spectroscopy has provided detailed insights into the specific secondary structural changes that occur upon covalent modification of cysteine residues. nih.gov By analyzing the amide I region of the IR spectrum, researchers can quantify the percentage of different secondary structural elements before and after treatment with MMTS.
In studies involving papain, MMTS binding was shown to induce significant alterations in the protein's secondary structure. researchgate.netnih.gov A detailed analysis of the FTIR spectra revealed a substantial decrease in the content of α-helices and unordered structures. nih.govresearchgate.netnih.gov Concurrently, a marked increase in the proportion of β-sheet structures, particularly those associated with aggregation, was observed. researchgate.netnih.gov These findings suggest that the modification of a single cysteine residue can trigger a cascade of conformational changes that favor a more aggregation-prone state. The reversibility of these structural changes upon removal of the methylthio group has also been investigated, providing insights into protein stability and folding pathways. researchgate.netresearchgate.net
Table 2: Changes in the Secondary Structure of Papain upon Treatment with S-Methyl Methanethiosulfonate (MMTS) as Determined by High-Resolution Infrared Spectroscopy
| Secondary Structure Element | Content in Native Papain (%) | Content after MMTS Treatment (%) | Change (%) |
| α-Helices | ~22 | ~15 | -32 |
| β-Sheets | ~25 | ~52 | +108 |
| Unordered Structures | ~42 | ~28 | -33 |
| Turns | ~11 | ~5 | -55 |
This table presents data synthesized from findings reported for S-Methyl Methanethiosulfonate, which are anticipated to be analogous for this compound. nih.govresearchgate.netnih.gov
Research Paradigms and Scientific Contributions
Elucidating Protein Structure-Function Relationships
The specific and reversible nature of the reaction of MMTS with cysteine residues makes it an invaluable reagent for probing the relationship between a protein's structure and its function.
Many enzymes rely on the nucleophilic properties of a cysteine thiol group within their active site for catalysis. MMTS serves as a potent tool for studying these thiol-dependent enzymes. By modifying the active site cysteine, MMTS can inhibit enzymatic activity. This inhibition is often reversible by treatment with a reducing agent, such as dithiothreitol (B142953) (DTT), which restores the free thiol group. This reversibility is a key advantage over other irreversible alkylating agents.
For instance, studies on glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, have utilized MMTS to modify its functional cysteine residues. This modification not only prevents thiol oxidation but also leads to a reversible inhibition of the enzyme. Such studies provide insights into the catalytic mechanism of GAPDH and the role of its active site cysteine.
The application of MMTS in these investigations helps to:
Identify essential cysteine residues in enzyme active sites.
Characterize the chemical environment of the active site.
Elucidate the role of specific thiol groups in substrate binding and catalysis.
Redox regulation is a crucial mechanism for controlling protein function in response to changes in the cellular redox environment. This regulation often involves the reversible oxidation and reduction of cysteine thiol groups. MMTS is employed to study these redox-sensitive proteins by "trapping" their thiol-disulfide state.
By reacting with free thiols, MMTS can prevent their oxidation or participation in disulfide bond formation, allowing researchers to study the functional consequences of maintaining a specific redox state. For example, in the study of the redox-regulated protein recoverin, MMTS has been used to protect its redox-sensitive thiol group from oxidation. This protection by MMTS did not impact the primary activity of recoverin, thereby enabling a focused investigation of its redox sensitivity and related signaling pathways.
The use of MMTS in this context allows for:
The identification of redox-sensitive cysteine residues.
The investigation of how the redox state of a protein modulates its function.
The elucidation of the role of specific thiol groups in redox-sensing and signaling.
Methanethiosulfonate (B1239399) (MTS) reagents, including MMTS, are instrumental in mapping the structure of ion channel pores. These reagents can covalently modify cysteine residues introduced at specific locations within the channel protein. The functional consequences of this modification, such as altered ion conductance, provide information about the accessibility of that residue to the channel pore.
The ryanodine receptor (RyR), a calcium release channel crucial for muscle contraction, has been a subject of such investigations. Studies have shown that MTS compounds can access and modify cysteine residues from the cytoplasmic side of the channel only when the channel is open. nih.gov This state-dependent modification suggests that the binding site is located within the water-filled ion-conducting pathway. nih.gov The resulting decrease in channel conductance helps in identifying the amino acid residues that line the pore of the channel. nih.gov
This methodology provides valuable data on:
The three-dimensional structure of ion channel pores.
The identification of residues that form the channel lining.
The conformational changes that occur during channel gating.
Cellular and Molecular Pathway Studies
Beyond individual proteins, MMTS and its deuterated analog are utilized to probe complex cellular and molecular pathways.
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system. This is often achieved by supplying cells with isotopically labeled substrates, such as ¹³C-glucose or ¹³C-glutamine, and tracking the incorporation of the isotope into various metabolites.
While Methyl Methanethiosulfonate-d3 is not typically used as a tracer to follow the path of metabolites through a pathway, its deuterated nature makes it a valuable tool in conjunction with mass spectrometry-based proteomics. In studies where MMTS is used to perturb cellular metabolism by modifying thiol-containing proteins, the "d3" tag allows for the precise identification of the proteins that have been modified. This helps in correlating the observed metabolic changes with the specific protein targets of MMTS.
The general principle of isotopic tracing in metabolic flux analysis involves:
Introducing a stable isotope-labeled substrate into the system.
Allowing the cells to metabolize the labeled substrate.
Measuring the isotopic enrichment in downstream metabolites using mass spectrometry or NMR.
Using computational models to calculate the flux through different metabolic pathways.
MMTS can be used to disrupt cellular metabolism by modifying critical thiol groups on metabolic enzymes and regulatory proteins. This approach allows researchers to investigate the roles of these proteins in metabolic pathways.
A notable example is the study of the effects of MMTS on the energy metabolism of prostate cancer cells. nih.gov In these studies, MMTS was found to significantly reduce mitochondrial metabolism and ATP generation. nih.gov Further investigation revealed that MMTS exposure influenced key metabolic pathways, including the tricarboxylic acid (TCA) cycle and amino acid metabolism, and increased the cells' dependency on fatty acids for energy. nih.gov
The table below summarizes some of the observed effects of MMTS on the metabolism of DU145 prostate cancer cells. nih.gov
| Metabolic Parameter | Effect of MMTS Treatment | Affected Pathway |
|---|---|---|
| Mitochondrial Metabolism | Reduced | Oxidative Phosphorylation |
| Mitochondrial ATP Generation | Reduced | Oxidative Phosphorylation |
| Fatty Acid Dependency | Increased | Fatty Acid Metabolism |
| Tricarboxylic Acid (TCA) Cycle | Altered | Central Carbon Metabolism |
| Amino Acid Metabolism | Altered | Amino Acid Synthesis and Degradation |
These studies demonstrate that by modifying cellular thiols, MMTS can serve as a chemical tool to probe the intricate network of metabolic pathways and identify key regulatory nodes.
Development of Biochemical Probes and Reagents
The methanethiosulfonate group, central to this compound, is a highly versatile reactive moiety in the creation of chemical probes and reagents for biological research. Its specific reactivity towards sulfhydryl groups makes it an invaluable tool for studying protein structure and function.
Design of Reversible Cysteine Modifiers for Functional Studies
Methyl methanethiosulfonate (MMTS) serves as an effective reversible inhibitor for cysteine proteases, which are often prone to degradation through autolysis. nih.govresearchgate.net This characteristic presents a significant challenge for their storage and application in various scientific and industrial fields. nih.gov Unlike irreversible inhibitors, MMTS can be used to protect the enzyme's active site, preventing autolysis during storage and allowing for subsequent reactivation when needed. nih.govresearchgate.net
The mechanism involves the reaction of the MMTS with the free thiol group of a cysteine residue in the enzyme's active site, forming a disulfide bond. This modification, known as S-methylthiolation, effectively blocks the enzyme's catalytic activity. The protective S-methylthio group can later be removed by a reducing agent, such as dithiothreitol (DTT), restoring the enzyme's function. This process of reversible inhibition provides a reliable method for enhancing the stability and usability of cysteine proteases like papain for various applications. nih.gov
Applications of Methanethiosulfonate Spin Labels in Structural Biology
The methanethiosulfonate functional group is fundamental to the technique of site-directed spin labeling (SDSL), a powerful biophysical method used in conjunction with electron paramagnetic resonance (EPR) spectroscopy to study the structure, dynamics, and conformational changes of proteins and other biomacromolecules. nih.govresearchgate.net The most widely used reagent for this purpose is S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate, commonly known as MTSL. nih.govwikipedia.org
MTSL is a bifunctional molecule that contains both the reactive methanethiosulfonate ester and a stable nitroxide radical, which serves as the spin label. wikipedia.org The methanethiosulfonate moiety reacts specifically with the thiol group of cysteine residues, which can be introduced at desired locations within a protein using site-directed mutagenesis. nih.govwikipedia.org This reaction forms a stable disulfide bond, covalently attaching the nitroxide spin label to a specific site on the protein. researchgate.netwikipedia.orgresearchgate.net
Once the protein is labeled, EPR spectroscopy can be used to gain structural information. The paramagnetic nitroxide group influences the relaxation rate of nearby nuclei, which can be detected to determine distances up to 2.5 nm (25 Å), a significant increase over the ~6 Å limit of the nuclear Overhauser effect in NMR. wikipedia.org This technique is particularly valuable for studying membrane proteins in their native environment and for characterizing the structure of intrinsically unstructured proteins. researchgate.netwikipedia.org
Investigating Mechanisms of Antimicrobial Action in Plant Pathology Research
S-methyl methanethiosulfonate (MMTS), a volatile organic compound produced by some plants and bacteria, has been identified as a potent antimicrobial agent with potential applications in agriculture, particularly for controlling plant diseases. nih.govresearchgate.net
Impact on Microbial Growth and Development
Research has demonstrated that MMTS is a highly effective anti-oomycete agent, showing strong inhibitory action against Phytophthora infestans, the pathogen responsible for potato late blight disease. nih.govresearchgate.net Studies have evaluated the effect of MMTS on the mycelial growth of P. infestans and compared its activity against various pathogenic and non-pathogenic fungi. The results indicate that while fungi are also affected, the oomycete P. infestans is significantly more sensitive to MMTS. nih.govresearchgate.net
| Organism | Type | MMTS Concentration for Significant Growth Inhibition |
| Phytophthora infestans | Oomycete | 1–33 µg/mL |
| Rhizoctonia solani | Fungus | 1–33 µg/mL |
| Trichoderma atroviride | Fungus | 1–33 µg/mL |
| Trichoderma harzianum | Fungus | 1–33 µg/mL |
| Botrytis cinerea | Fungus | 1–33 µg/mL |
This table summarizes the concentration range of S-methyl methanethiosulfonate (MMTS) that causes inhibition of mycelial growth for the listed oomycete and fungal species. researchgate.net
Broad-Range Biological Activity in Agronomical Contexts
While MMTS shows promise as a targeted anti-oomycete agent, further investigations have revealed that it possesses a broad range of biological activity, raising questions about its suitability for direct application in the field. nih.govresearchgate.net To assess its wider impact, the effects of MMTS were tested on a variety of non-target organisms that are relevant in an agronomical context. nih.gov
The compound exhibited notable toxic effects on bacteria, nematodes, and plants, in addition to its impact on fungi and oomycetes. nih.govresearchgate.net This broad-spectrum toxicity suggests that while MMTS is a powerful antimicrobial, its direct use as a chemical spray in fields might be problematic due to potential harm to beneficial organisms and the crops themselves. nih.govresearchgate.net
| Non-Target Organism | Category | Observed Effect of MMTS |
| Various Bacteria | Microbe | Non-negligible toxic effects |
| Caenorhabditis elegans | Nematode | No adult worms visible at ≥10 µg/mL; reduced survival |
| Arabidopsis thaliana | Plant | Inhibition of root growth |
This table outlines the observed effects of S-methyl methanethiosulfonate (MMTS) on various non-target organisms, indicating its broad-range biological activity. nih.govresearchgate.net
Researchers have concluded that despite its potential toxicity when applied chemically, the strong anti-oomycete properties of MMTS could still be harnessed through alternative strategies, such as using plant-associated microbes that naturally produce and release the compound at the site of infection as a form of biocontrol. nih.govresearchgate.net
Future Directions and Emerging Research Avenues
Integration with Advanced Computational Modeling and Molecular Dynamics Simulations
The future of biochemical research increasingly relies on the synergy between experimental data and computational modeling. Molecular dynamics (MD) simulations, which provide a granular view of molecular motions and interactions over time, are a powerful tool for understanding how molecules like MMTS interact with biological systems. youtube.com The integration of MMTS-d3 into this paradigm is expected to enhance the accuracy and predictive power of these computational models.
MD simulations can be used to model the behavior of MMTS-d3 as it approaches and reacts with target cysteine residues on a protein. nih.gov By calculating the energetic landscape of these interactions, researchers can predict reaction kinetics and the structural consequences of the modification. The slightly increased mass of the deuterated methyl group can be factored into these simulations to refine force fields and provide a more accurate representation of the molecule's dynamics.
A key emerging area is the combination of MD simulations with experimental techniques that are sensitive to isotopic labeling, such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.govchemrxiv.org In a potential workflow, researchers could use MD simulations to predict how MMTS-d3 binding might alter the conformational dynamics of a target protein. These predictions could then be experimentally validated using HDX-MS, which measures changes in the protein's solvent accessibility and dynamics. researchgate.net This integrated approach allows for a powerful cycle of prediction and validation, leading to a more complete understanding of protein structure and function.
Table 1: Computational and Experimental Synergy with MMTS-d3
| Research Phase | Computational Method | Experimental Technique | Objective |
|---|---|---|---|
| Prediction | Molecular Dynamics (MD) Simulations | - | Model the binding and dynamic effects of MMTS-d3 on a target protein. |
| Validation | Quantum Mechanics/Molecular Mechanics (QM/MM) | HDX-MS, NMR Spectroscopy | Experimentally measure the conformational changes predicted by simulations. |
| Refinement | Force Field Parameterization | Isotope-edited IR Spectroscopy | Refine computational models based on experimental data for greater accuracy. |
Novel Applications in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. lumagroup.com This requires the integration of multiple large-scale datasets, a field known as multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com MMTS-d3 is well-positioned to become a valuable tool in this integrative approach, particularly in the realm of chemical proteomics.
As a cysteine-reactive probe, MMTS-d3 can be used to selectively label a sub-population of the proteome—proteins that contain reactive cysteine residues. nih.govnih.gov These cysteines are often functionally important, playing roles in catalysis, redox sensing, and protein structure. By treating a biological system (e.g., cells or tissues) with MMTS-d3, researchers can "tag" these specific proteins. The deuterium (B1214612) label serves as a unique mass signature that can be detected and quantified with high sensitivity using mass spectrometry-based proteomics. proteochem.com
This capability allows for powerful experimental designs in multi-omics studies. nih.govmdpi.com For instance, researchers could investigate how a particular stimulus (like a drug treatment or environmental stress) affects the cysteine-reactive proteome. By comparing the MMTS-d3 labeling patterns between control and treated samples, they can identify proteins whose cysteine reactivity has changed. This proteomic data can then be integrated with transcriptomic and metabolomic data to build comprehensive network models of the cellular response, revealing new insights into disease mechanisms and potential therapeutic targets. lumagroup.com
Development of Next-Generation Deuterated Probes for Enhanced Specificity and Detection
The development of novel chemical probes is essential for advancing our understanding of biological processes. Probes are needed that are minimally perturbing, highly specific, and easily detectable. Deuterium labeling offers a subtle yet powerful modification that can meet these criteria. nih.govnih.gov The replacement of hydrogen with deuterium is a minimal structural change, meaning that a deuterated probe like MMTS-d3 will behave almost identically to its non-deuterated counterpart, MMTS, in terms of its chemical reactivity and biological interactions. wikipedia.org
However, the deuterium label provides significant advantages for detection. The carbon-deuterium (C-D) bond has a distinct vibrational frequency that falls within a "silent" region of the cellular infrared spectrum, making it an excellent tag for techniques like Raman spectroscopy. This allows for "label-free" imaging, where the probe can be tracked within living cells without the need for bulky and potentially disruptive fluorophores.
Furthermore, in mass spectrometry, the 3-dalton mass shift of the d3-methyl group provides a clear and unambiguous signal, facilitating the identification and quantification of modified peptides and proteins. proteochem.com This makes MMTS-d3 an ideal component for developing next-generation probe strategies, such as isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP), which uses paired light and heavy isotopic probes to quantitatively profile enzyme activities across the proteome. nih.gov The high signal-to-noise ratio afforded by the deuterium label can enhance the sensitivity and accuracy of these advanced proteomic methods.
Table 2: Comparison of Labeling Strategies
| Labeling Strategy | Probe Type | Detection Method | Advantages | Disadvantages |
|---|---|---|---|---|
| Fluorescence | Fluorophore-conjugated | Fluorescence Microscopy | High sensitivity, widely used. | Bulky tag can perturb function. |
| Radioactivity | Radiolabeled (e.g., ¹⁴C, ³H) | Scintillation Counting | High sensitivity. | Requires special handling and disposal. |
| Deuterium Labeling | e.g., MMTS-d3 | Mass Spectrometry, Raman Spectroscopy | Minimally perturbing, unique signal. | Requires specialized detection equipment. |
Exploitation in De Novo Protein Design and Synthetic Biology Architectures
De novo protein design and synthetic biology are rapidly advancing fields that aim to create novel proteins and biological systems with tailored functions. A key challenge in these disciplines is the ability to precisely control and verify the structure and behavior of the engineered constructs. MMTS-d3 offers a unique tool for this purpose, acting as a reversible and trackable modifier of engineered cysteine residues.
In de novo protein design, scientists can strategically place cysteine residues at specific locations within a protein's sequence to act as handles for modification or to form specific structural linkages (disulfide bonds). nih.gov MMTS-d3 can be used to reversibly cap these cysteines, allowing researchers to control their reactivity during different stages of protein folding or assembly. nih.gov The deuterium label provides a means to confirm that the intended cysteines have been modified, which can be crucial for validating the design and troubleshooting folding pathways.
In synthetic biology, researchers are building complex, multi-protein architectures. MMTS-d3 could be used to control the assembly of these structures. For example, specific cysteine-mediated linkages between protein components could be temporarily blocked using MMTS-d3 and then de-protected under specific conditions to trigger the assembly of the final architecture. The ability to track the d3-label would provide invaluable information on the efficiency and specificity of these programmed assembly steps, accelerating the development of new biomaterials, biosensors, and therapeutic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
